Product packaging for Diethyl fluorophosphate(Cat. No.:CAS No. 358-74-7)

Diethyl fluorophosphate

Cat. No.: B3051755
CAS No.: 358-74-7
M. Wt: 156.09 g/mol
InChI Key: WXSIQKMFCCUZFJ-UHFFFAOYSA-N
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Description

Historical Context of Organofluorine Chemistry and Organophosphorus Compounds

The scientific journey to understanding Diethyl fluorophosphate (B79755) is rooted in the parallel histories of organofluorine and organophosphorus chemistry. The synthesis of the first organophosphorus compounds dates back to the early 1800s, with notable early work by scientists like Jean Louis Lassaigne, who reacted alcohol with phosphoric acid, and Philippe de Clermont's synthesis of tetraethyl pyrophosphate (TEPP) in 1854. oup.commedscape.com For decades, these compounds were primarily of academic interest. However, the 1930s marked a significant turning point with the work of German chemist Gerhard Schrader, whose investigations into organophosphates as potential insecticides uncovered their potent biological activity. oup.comwikipedia.org This era saw the dual development of organophosphorus compounds for both agricultural use and as highly toxic nerve agents for chemical warfare. oup.com

Early Synthesis and Discovery of Fluorophosphoric Acid Esters in Chemical Research

Evolution of Organophosphorus Compounds as Research Probes

Following the discoveries of their potent biological effects, organophosphorus compounds, including fluorophosphates, transitioned from mere chemical curiosities to indispensable tools in biochemical and medical research. oup.com Their primary mechanism of action—the irreversible inhibition of acetylcholinesterase (AChE)—made them perfect candidates for studying the nervous system. Researchers began using compounds like Diethyl fluorophosphate to probe the function of enzymes, analyze the dynamics of neurotransmitter signaling, and understand the biochemical pathways associated with neurotoxicity. smolecule.com

The high toxicity of nerve agents developed for warfare, such as Sarin and Soman, necessitated the use of less hazardous surrogates in the laboratory. oup.comrsc.org Organophosphates like this compound and its analogue Diisopropyl fluorophosphate (DFP) became widely used for this purpose. wikipedia.orgoup.com They allow researchers to study the mechanisms of nerve agent poisoning and to develop and test potential antidotes and therapeutic interventions in a safer, controlled environment. smolecule.com

Academic Significance and Research Utility of this compound

The academic significance of this compound (DEFP) stems almost entirely from its potent and specific interaction with a class of enzymes known as serine hydrolases. nih.gov By irreversibly binding to a serine residue in the active site of these enzymes, DEFP effectively inactivates them. This property makes it a highly valuable molecular probe in several areas of scientific investigation.

Key Research Applications of this compound:

Research AreaUtility of this compoundResearch Findings and Implications
Enzyme Kinetics and Neurobiology Serves as a model compound for studying the kinetics of enzyme inhibition, particularly of acetylcholinesterase (AChE). smolecule.comBy inhibiting AChE, DEFP causes an accumulation of the neurotransmitter acetylcholine (B1216132), allowing researchers to study the dynamics of cholinergic signaling and the consequences of enzyme deactivation. smolecule.com
Neurotoxicity Research Used as a surrogate for more potent G-series nerve agents (e.g., Sarin, Soman) to investigate the mechanisms of organophosphate-induced neurotoxicity. wikipedia.orgStudies using DEFP help elucidate the biochemical pathways that lead to neurotoxic effects, which is crucial for understanding the pathology of nerve agent exposure and for developing medical countermeasures. nih.gov
Antidote Development Acts as a model compound for the screening and evaluation of potential antidotes, such as reactivators for inhibited AChE. smolecule.comResearch with DEFP provides a platform to test the efficacy of new therapeutic drugs designed to counteract organophosphate poisoning. smolecule.com
Activity-Based Protein Profiling (ABPP) The fluorophosphonate (FP) group is a key reactive moiety used to design chemical probes for the entire serine hydrolase enzyme family. nih.govwikipedia.orgFP-based probes (like FP-biotin) allow for the labeling and identification of active serine hydrolases in complex biological samples, helping to assign functions to previously uncharacterized enzymes and to profile changes in enzyme activity in disease states. nih.govresearchgate.net
Reagent in Chemical Synthesis Used as a starting reagent in the synthesis of other organophosphorus compounds. smolecule.comevitachem.comThe reactive P-F bond allows for nucleophilic substitution, enabling the creation of a variety of derivatives with different chemical or biological properties. smolecule.com

DEFP's ability to covalently modify the active site of serine hydrolases has been particularly instrumental in the field of activity-based protein profiling (ABPP). nih.gov In this technique, a fluorophosphonate "warhead" is attached to a reporter tag (like biotin (B1667282) or a fluorophore). wikipedia.org This probe then reacts specifically with active serine hydrolases in a complex proteome. nih.govwikipedia.org This approach allows for a direct measurement of enzyme activity, rather than just protein abundance, providing powerful insights into the functional state of a cell or tissue. researchgate.net

Physicochemical Properties of this compound

PropertyValue
CAS Number 358-74-7 evitachem.com
Molecular Formula C₄H₁₀FO₃P evitachem.com
Molecular Weight 156.09 g/mol evitachem.com
Appearance Colorless to pale yellow liquid cymitquimica.com
Boiling Point ~150-160 °C evitachem.com
Density ~1.1 g/cm³ evitachem.com
Solubility Soluble in organic solvents; limited solubility in water cymitquimica.com
Key Structural Features Central phosphorus atom with tetrahedral geometry, bonded to two ethoxy groups, one fluorine atom, and one double-bonded oxygen atom. evitachem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10FO3P B3051755 Diethyl fluorophosphate CAS No. 358-74-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[ethoxy(fluoro)phosphoryl]oxyethane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10FO3P/c1-3-7-9(5,6)8-4-2/h3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXSIQKMFCCUZFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(OCC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10FO3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30189332
Record name Ethyl phosphorofluoridate ((EtO)2FPO) (6CI,7CI)
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URL https://comptox.epa.gov/dashboard/DTXSID30189332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

358-74-7
Record name Diethyl fluorophosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=358-74-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphorofluoridic acid, diethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000358747
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl phosphorofluoridate ((EtO)2FPO) (6CI,7CI)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Diethyl Fluorophosphate and Analogues

Laboratory Synthesis Routes for Diethyl Fluorophosphate (B79755)

Reaction of Diethyl Phosphite (B83602) with Phosphorus Oxychloride Followed by Fluorination

A prevalent and efficient laboratory-scale synthesis of diethyl fluorophosphate involves a two-step process. evitachem.com The first step is the reaction of diethyl phosphite with phosphorus oxychloride. This reaction forms a chlorinated intermediate, diethyl phosphorochloridate. evitachem.comwikipedia.org In the subsequent step, this intermediate undergoes fluorination to yield the final product, this compound. evitachem.comsmolecule.com

Common fluorinating agents used in this second step include hydrogen fluoride (B91410). evitachem.comsmolecule.com Careful control of reaction conditions, such as temperature and pressure, is crucial to ensure a high yield of the desired product.

Reaction Scheme: (C₂H₅O)₂P(O)H + POCl₃ → (C₂H₅O)₂P(O)Cl + HPO₂Cl (C₂H₅O)₂P(O)Cl + HF → (C₂H₅O)₂P(O)F + HCl

Two-step Solid-State Reactions and Sol-Gel Methods

Alternative synthetic approaches for this compound and related fluorinated compounds include two-step solid-state reactions and sol-gel methods. tdl.org While less common for the direct synthesis of DEFP itself, these methods are significant in the broader context of producing fluorinated phosphate (B84403) materials.

Solid-state reactions typically involve the high-temperature reaction of solid precursors. The sol-gel process, on the other hand, involves the formation of a sol (a colloidal suspension of solid particles in a liquid) which is then gelled to form a solid matrix. mdpi.com This method allows for the synthesis of materials at lower temperatures compared to solid-state reactions and offers better control over the product's stoichiometry and purity. researchgate.net For instance, the fluorolytic sol-gel synthesis provides a convenient route to nanoscopic metal fluorides. mdpi.com

Critical parameters that require careful optimization in these methods include temperature control, precursor stoichiometry, and reaction time to prevent the formation of unwanted secondary phases.

One-Pot Synthesis Approaches for Dialkyl Fluorophosphates

To improve efficiency and simplify procedures, one-pot synthesis methods for dialkyl fluorophosphates have been developed. These methods combine multiple reaction steps into a single procedure without isolating intermediates, which is highly desirable. lookchem.com One such approach involves the one-pot chlorination of dialkyl phosphites followed by the displacement of the chloride with fluoride, which can be achieved under mild conditions. researchgate.net This transformation provides direct access to phosphoric fluorides in high yields. researchgate.net These one-pot procedures often dispense with the need for hazardous reagents and can result in excellent yields of clean products. lookchem.com

MethodPrecursorsKey FeaturesYield
One-pot chlorination/fluorinationDialkyl phosphitesMild conditions, direct access to productUp to 92% researchgate.net
Photoinduced PhosphorylationAlkyl NHPI estersOne-pot operation, high selectivity-

Electrochemical Synthetic Strategies for P(O)-F Bonds

Electrochemical methods represent a modern and sustainable approach to forming phosphorus-fluorine bonds. These strategies avoid the use of harsh chemical oxidants. google.comresearchgate.net An electrochemical approach based on the Atherton-Todd reaction has been developed to synthesize biologically active phosphoric fluorides. researchgate.net This method uses commercially available P(O)-H compounds and a fluoride source like Et₃N·3HF, promoted by an electrolyte such as Et₄NCl. researchgate.net This process is notable for being step-economical, free of metal catalysts and chemical oxidants, and proceeding under mild conditions at a low cost. researchgate.net Recent advancements have also explored the use of adduct-catalyzed tandem electro-thermal approaches for the synthesis of organophosphorus(III) compounds from white phosphorus, which can be further converted to P(V) compounds. eurekalert.orgoup.com

Precursor Chemistry and Reaction Condition Optimization in Synthesis

The choice of precursors and the optimization of reaction conditions are paramount for the successful synthesis of this compound and its analogues, directly impacting yield, purity, and selectivity.

For traditional methods, the purity of precursors like diethyl phosphite and phosphorus oxychloride is essential. evitachem.com In one-pot syntheses, the selection of the chlorinating and fluorinating agents, as well as the solvent and base, can significantly influence the reaction outcome. lookchem.comresearchgate.net For instance, the use of cesium carbonate as an inorganic base has been shown to be effective and results in a clean product that simplifies work-up procedures. lookchem.com

Temperature is a critical parameter that must be carefully controlled. In the synthesis of ω-bromoalkylphosphonates, a related class of compounds, maintaining a specific temperature (e.g., 140 °C) and controlling the rate of addition of reagents were key to maximizing the yield of the desired monosubstituted product. researchgate.net Similarly, in solid-state and sol-gel methods, excessive heat can lead to the decomposition of the desired product into secondary phases.

Synthesis of Fluorine-Labeled Analogues for Molecular Probe Development

The synthesis of fluorine-labeled analogues of organophosphates, including this compound, is of significant interest for the development of molecular probes, particularly for positron emission tomography (PET) imaging. acs.orgfrontiersin.org The introduction of the fluorine-18 (B77423) (¹⁸F) isotope, a positron emitter with an ideal half-life of 109.8 minutes, allows for the in vivo tracking and quantification of biological processes. frontiersin.orgnih.gov

The radiosynthesis of these tracers often involves a multi-step process, starting with the production of [¹⁸F]fluoride via cyclotron bombardment of [¹⁸O]H₂O. nih.govopenmedscience.com This is followed by nucleophilic substitution reactions to incorporate the ¹⁸F into the target molecule. nih.gov

A key challenge is to perform the radiosynthesis rapidly and efficiently to maximize the radiochemical yield before significant decay of the ¹⁸F isotope occurs. acs.org For example, a novel ¹⁸F-labeled organophosphate PET tracer was synthesized using a [¹⁸F]prosthetic group coupling approach. acs.orgescholarship.org The two-step radiosynthesis afforded the tracer in a 6.5% decay-corrected radiochemical yield with a total synthesis time of about 1.5 hours. acs.orgescholarship.org

Optimization of the labeling conditions, including the choice of precursor, base, and solvent, is crucial for achieving high radiochemical conversion. nih.gov For instance, in the late-stage ¹⁸F-fluorination of alkyl phosphonates, [¹⁸F]KF/K₂₂₂ was identified as an effective fluoride source, achieving a radiochemical conversion of 62 ± 3%. nih.gov

Chemical Reactivity and Reaction Pathways in Controlled Environments

Hydrolysis Mechanisms and Products

The hydrolysis of organophosphates like DFP can be significantly accelerated by catalysts, such as enzymes. While the uncatalyzed reaction proceeds, enzymes like phosphotriesterases (PTEs) and diisopropyl-fluorophosphatase (DFPase) can enhance the hydrolysis rate by orders of magnitude. nih.govresearchgate.net Studies on analogous compounds suggest two primary enzymatic mechanisms. researchgate.netacs.org

General-Base Mechanism: An amino acid residue in the enzyme's active site acts as a general base, activating a water molecule by abstracting a proton. This makes the water a more potent nucleophile for attacking the phosphorus atom. acs.orgnih.gov

Nucleophilic Substitution Mechanism: A nucleophilic amino acid residue directly attacks the phosphorus atom, forming a transient covalent phosphoenzyme intermediate. This intermediate is subsequently hydrolyzed by water to release the product and regenerate the enzyme. researchgate.netacs.org

The rate and pathway of hydrolysis can be influenced by factors such as pH and temperature. evitachem.comnih.gov For instance, the enzymatic hydrolysis of the similar compound diisopropyl fluorophosphate (B79755) shows optimal activity at a pH of 8.0 or higher. nih.gov

Table 1: Products of Diethyl Fluorophosphate Hydrolysis

ReactantCondition/CatalystMajor ProductsReference
This compound + WaterUncatalyzedDiethyl phosphate (B84403), Hydrogen fluoride (B91410) smolecule.com, evitachem.com
This compound + WaterEnzymatic (e.g., DFPase, PTE)Diethyl phosphate, Fluoride ion nih.gov, researchgate.net

Nucleophilic Substitution Reactions and Derivative Formation

A key feature of this compound's reactivity is its susceptibility to nucleophilic substitution. evitachem.com In these reactions, a nucleophile attacks the phosphorus atom, displacing the fluoride ion. This allows for the synthesis of a wide array of organophosphorus derivatives. smolecule.com The reaction proceeds via mechanisms analogous to SN1 or SN2 pathways, where the phosphorus center is the electrophile. libretexts.orgspcmc.ac.in

The efficiency of the substitution depends on several factors:

Nucleophile Strength: Stronger nucleophiles react more readily. The reactivity of nucleophiles can be influenced by their basicity, polarizability, and the presence of alpha-effects, as seen in reactions with oximes or hydroxylamines. researchgate.netlibretexts.org

Solvent: The choice of solvent is crucial. Polar aprotic solvents (e.g., DMSO, acetone) can enhance the reactivity of anionic nucleophiles by solvating the cation without strongly caging the nucleophile, which is not the case in protic solvents like water or alcohols. libretexts.org

Leaving Group: The fluoride ion is a good leaving group, making the P-F bond susceptible to cleavage. libretexts.org

These substitution reactions are fundamental in synthetic chemistry for creating new organophosphorus compounds with tailored properties. evitachem.com

Table 2: Examples of Nucleophilic Substitution with this compound

NucleophileResulting Derivative ClassGeneral Product StructureReference
Alcohol (ROH) / Alkoxide (RO⁻)Trialkyl phosphate(EtO)₂(RO)P=O
Ammonia (NH₃) / Amine (RNH₂)Phosphoramidate(EtO)₂(RNH)P=O chemguide.co.uk
Thiol (RSH) / Thiolate (RS⁻)Thiophosphate ester(EtO)₂(RS)P=O libretexts.org
Potassium trimethylsilanolatePotassium diethylphosphate (B48627)(EtO)₂P(=O)O⁻ K⁺

Oxidation and Reduction Studies of this compound

Compared to hydrolysis and nucleophilic substitution, the oxidation and reduction of this compound are less commonly studied. evitachem.comsmolecule.com The phosphorus atom in DFP is in its highest oxidation state (+5), making further oxidation unlikely under typical conditions. Therefore, reactions involving oxidation would target other parts of the molecule, which is not commonly observed.

Reduction of the P=O bond is possible but requires strong reducing agents and specific reaction conditions. While the literature mentions that this compound can engage in oxidation and reduction reactions under certain circumstances, detailed studies and specific examples of these transformations in controlled synthetic environments are not well-documented. evitachem.com Research into the electrochemical properties of related fluorophosphates in non-aqueous solvents, such as for battery electrolytes, suggests a high resistance to oxidation. google.com

Interaction with Other Reagents in Synthetic Pathways

This compound serves as a valuable reagent and intermediate in various synthetic pathways for creating other organophosphorus compounds. evitachem.com Its reactivity allows for the controlled introduction of the diethyl phosphoryl group into a target molecule.

A specific documented example is the reaction of this compound with potassium trimethylsilanolate in dry ether. This reaction proceeds via nucleophilic substitution at the phosphorus center, where the trimethylsilanolate anion displaces the fluoride ion, yielding potassium diethylphosphate after workup.

Furthermore, this compound can itself be a product in certain synthetic reactions. For instance, the base-induced decomposition of diethyl fluoronitromethylphosphonate, studied by NMR spectroscopy, identified this compound as one of the main decomposition products. nih.gov This highlights its role not only as a starting material but also as a stable product under specific reaction conditions.

Table 3: this compound in Synthetic Reactions

Role of DFPReactantsKey Product(s)Reaction TypeReference
ReactantThis compound, Potassium trimethylsilanolatePotassium diethylphosphateNucleophilic Substitution
ProductDiethyl fluoronitromethylphosphonate, BaseThis compound, FluoronitromethaneDecomposition nih.gov

Enzymatic Interaction Mechanisms and Kinetics

Acetylcholinesterase (AChE) Inhibition by Diethyl Fluorophosphate (B79755)

The primary and most studied biological action of diethyl fluorophosphate is the irreversible inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system. AChE is responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in synaptic clefts and neuromuscular junctions, a process crucial for terminating nerve impulses. nih.gov By inhibiting AChE, DFP causes an accumulation of ACh, leading to the continuous stimulation of cholinergic receptors and subsequent disruption of normal nerve function. nih.gov

Irreversible Covalent Phosphorylation at the Active Site Serine Residue

The inhibitory action of this compound on acetylcholinesterase is characterized by the formation of a stable, covalent bond with a specific serine residue within the enzyme's active site. evitachem.comnumberanalytics.com This process, known as phosphorylation, renders the enzyme permanently inactive. nih.gov The active site of AChE contains a catalytic triad (B1167595) of amino acids, including a crucial serine residue. researchgate.net DFP, acting as a substrate analog, binds to this active site. nih.gov The phosphorus atom of DFP is then attacked by the hydroxyl group of the serine residue, leading to the displacement of the fluorine atom and the formation of a diethylphosphoryl-enzyme complex. evitachem.comwikipedia.org This covalent modification is exceptionally stable, and the dephosphorylation process to regenerate the active enzyme is extremely slow, on the order of days, effectively leading to irreversible inhibition. nih.gov

This mechanism can be represented by the following steps:

Reversible Binding: DFP initially forms a reversible complex with the AChE active site. wikipedia.org

Phosphorylation: The serine hydroxyl group performs a nucleophilic attack on the phosphorus atom of DFP. wikipedia.org

Covalent Adduct Formation: A stable, covalent diethylphosphoryl-AChE adduct is formed, and a fluoride (B91410) ion is released. wikipedia.org

Aging: The inhibited enzyme complex can undergo a further dealkylation process, known as "aging," which further strengthens the bond and makes reactivation by oximes impossible. researchgate.netmdpi.com

Enzyme Kinetics Modeling of Covalent Irreversible Inhibition

The kinetics of irreversible enzyme inhibition by compounds like this compound are typically modeled as a two-step process. wikipedia.orgchemrxiv.org Initially, a reversible, non-covalent enzyme-inhibitor complex (E·I) is formed. This is followed by an irreversible chemical reaction that leads to the formation of the covalent adduct (E-I). biorxiv.org

The kinetic scheme can be represented as: E + I ⇌ E·I → E-I

Where:

E is the enzyme

I is the inhibitor

E·I is the non-covalent complex

E-I is the covalent adduct

The rate of inactivation is often described by the apparent first-order rate constant, kobs. chemrxiv.org More complex kinetic models have been developed to account for factors such as multiple inhibitor-sensitive enzyme components, ongoing inhibition during substrate reaction time, and spontaneous reactivation. nih.gov These models are crucial for accurately determining inhibition kinetic constants and understanding the dynamics of the inhibition process in complex biological systems. nih.govnih.gov Advanced computational methods, including density functional theory and molecular mechanics, are also being employed to calculate the reaction kinetics of irreversible covalent inhibition with greater accuracy. nih.gov

Studies on Neurotransmitter Signaling Dynamics via AChE Inhibition

The inhibition of acetylcholinesterase by this compound serves as a valuable tool for studying the dynamics of neurotransmitter signaling. By inducing an accumulation of acetylcholine, researchers can investigate the downstream effects on both nicotinic and muscarinic acetylcholine receptors. nih.gov Studies using DFP have provided insights into the role of cholinergic signaling in various physiological processes, including myelination. uniroma1.it For example, research has shown that AChE inhibitors can block action potential generation in nerve fibers. uniroma1.it Furthermore, the disruption of cholinergic neurotransmission by DFP has been shown to dysregulate other neurotransmitter systems, such as the dopaminergic and glutamatergic systems, highlighting the interconnectedness of neural signaling pathways. nih.gov

Interactions with Other Carboxylesterases and Serine Hydrolases

Beyond its profound effects on acetylcholinesterase, this compound also interacts with a broad range of other enzymes belonging to the carboxylesterase and serine hydrolase families. nih.govpnas.org This promiscuity is a hallmark of many organophosphorus compounds and is central to some of their other biological effects.

Inhibition of Neuropathy Target Esterase and Other Serine Peptidases

A significant target of this compound, besides AChE, is Neuropathy Target Esterase (NTE). ucanr.edu NTE is a membrane-bound carboxylesterase found in nerve tissue, and its inhibition by certain organophosphorus compounds is linked to the development of organophosphate-induced delayed neuropathy (OPIDN). ucanr.educsic.es Similar to its interaction with AChE, DFP irreversibly phosphorylates a critical serine residue in the active site of NTE. Studies have shown that DFP inhibits NTE in a dose-dependent manner. csic.es The inhibition of NTE and other serine peptidases is a key area of research for understanding the neurotoxic effects of organophosphates that are distinct from acute cholinergic toxicity. nih.govnih.gov

Reactivity with Diverse Serine Hydrolases in Activity-Based Protein Profiling

The reactivity of fluorophosphonate derivatives like this compound has been harnessed in the field of chemical proteomics through a technique called activity-based protein profiling (ABPP). pnas.orgresearchgate.net ABPP utilizes active-site directed probes to label and identify active enzymes within complex biological samples. nih.gov Fluorophosphonate-based probes, which are structurally related to DFP, are particularly effective for profiling serine hydrolases because they react potently and irreversibly with the catalytic serine residue of these enzymes in an activity-dependent manner. pnas.orgacs.org This approach has enabled the identification and characterization of numerous serine hydrolases, many with previously unknown functions, and has provided a powerful tool to monitor the dynamics of protein function and expression. pnas.orgtum.de

Enzyme Reactivation and Dephosphorylation Kinetics

Once an enzyme is inhibited by DFP, forming a diethylphosphoryl-enzyme adduct, the potential for the enzyme to regain activity is governed by several processes, including spontaneous reactivation, aging, and induced reactivation.

The covalent bond formed between DFP and the active site of an enzyme, such as acetylcholinesterase (AChE), is not always permanent. Spontaneous reactivation can occur, which involves the hydrolysis of the diethylphosphoryl-enzyme adduct, releasing a diethylphosphate (B48627) molecule and regenerating the active enzyme. mdpi.comcapes.gov.br This process is essentially a dephosphorylation reaction.

The rate of spontaneous reactivation is generally slow and often insufficient to counteract the toxic effects of DFP in a biological system. nih.gov For instance, in studies with DFP-inhibited AChE, the recovery of enzyme activity through spontaneous reactivation is minimal over extended periods. nih.gov In one study, the activity of DFP-inhibited cholinesterase in mouse serum showed some spontaneous recovery, increasing from 4% to 37% of the control level over 24 hours. tamu.edu However, this rate is often outpaced by the aging process.

The diethylphosphoryl-enzyme adduct formed by DFP can undergo a process known as "aging." mdpi.comportlandpress.comresearchgate.net Aging is a time-dependent dealkylation reaction where one of the ethyl groups is cleaved from the phosphorus atom of the adduct. nih.govportlandpress.com This dealkylation results in a negatively charged mono-ethylphosphoryl-enzyme conjugate that is significantly more stable and resistant to reactivation by standard oxime reactivators. mdpi.comportlandpress.com

The aging process effectively renders the enzyme inhibition irreversible. mdpi.comresearchgate.net For DFP-inhibited AChE, the aging half-life is relatively fast, complicating therapeutic interventions. nih.gov The rapid aging of DFP adducts is a significant factor in its high toxicity, as it quickly leads to a state from which the enzyme cannot be easily regenerated. nih.govresearchgate.net Research has shown a significant decrease in the reactivation rate of DFP-treated AChE over a 24-hour period due to aging. nih.gov

Fluoride ions have been investigated as a means to reactivate organophosphate-inhibited enzymes, including those inhibited by DFP. nih.govmdpi.com This process involves the nucleophilic attack of the fluoride ion on the phosphorus atom of the enzyme-adduct, leading to the formation of a phosphofluoridate and the release of the active enzyme. nih.govmdpi.com

This fluoride-induced reactivation has become a valuable analytical tool for the retrospective detection of exposure to organophosphorus agents. nih.gov By treating a biological sample (e.g., plasma) with a fluoride source, the protein adducts are cleaved, releasing the corresponding phosphofluoridate, which can then be detected and quantified. nih.gov In the context of diethoxy-containing pesticides, DFP itself has been detected as a product of fluoride-induced reactivation, confirming the presence of diethoxy-phosphoryl adducts. The efficiency of this reactivation can be influenced by the specific structure of the organophosphate adduct and the protein it is bound to, such as butyrylcholinesterase (BChE) or human serum albumin (HSA). nih.govmdpi.com

Aging Mechanisms of Organophosphate-Enzyme Adducts

Enzymatic Hydrolysis and Bioremediation Potential

Certain enzymes have the ability to hydrolyze DFP, breaking it down into less toxic compounds. This enzymatic degradation is a promising avenue for bioremediation and the development of medical countermeasures.

Phosphotriesterases (PTEs) are a class of enzymes capable of hydrolyzing a variety of organophosphorus compounds, including DFP. tamu.edunih.gov One of the most well-studied PTEs is organophosphorus hydrolase (OPH), originally isolated from Pseudomonas diminuta and Flavobacterium sp. tamu.edunih.gov OPH and its homologue from Agrobacterium sp., OpdA, have been shown to hydrolyze DFP, although their efficiency with this substrate varies. oup.comoup.comasm.org

Both OPH and OpdA can catalyze the hydrolysis of the P-F bond in DFP, a key step in its detoxification. mdpi.com However, compared to other organophosphate substrates like paraoxon (B1678428), the hydrolysis of DFP by these enzymes is considerably slower. oup.comtamu.edu This reduced activity is likely due to the small size of the fluoride leaving group. oup.com While OpdA generally shows higher activity towards dimethyl organophosphates, OPH demonstrates superior kinetics for the hydrolysis of DFP. oup.com

The kinetic parameters of DFP hydrolysis by PTEs and their variants have been a subject of detailed investigation. These studies are crucial for understanding the efficiency of these enzymes and for engineering improved versions for bioremediation and therapeutic applications. solubilityofthings.comresearchgate.net

Kinetic studies reveal that while both OPH and OpdA can hydrolyze DFP, the turnover rates (kcat) are very low. oup.com For both enzymes, the apparent specificity constants (kcat/Km) for DFP are significantly lower than for substrates like ethyl parathion. oup.com Specifically, the kcat/Km values for DFP were reported to be less than 0.023 x 10^3 M-1 min-1. oup.com

Site-directed mutagenesis has been employed to enhance the catalytic activity of PTEs towards slower substrates like DFP. tamu.edu By introducing specific amino acid substitutions in the active site, researchers have been able to significantly increase the Vmax for DFP hydrolysis. tamu.edu For example, a double mutant of PTE (F132H/F306H) exhibited a Vmax of 3100 s-1 for DFP, a substantial increase over the wild-type enzyme. tamu.edu

Table 1: Kinetic Parameters of OPH and OpdA with this compound (DFP) and other Organophosphates

Enzyme Substrate K_m (µM) k_cat (min⁻¹) k_cat/K_m (M⁻¹ min⁻¹)
OPH DFP - - < 0.023 x 10³
OpdA DFP - - < 0.023 x 10³
OPH Ethyl parathion mid-high µM high ≥ 2.7 x 10⁶
OpdA Ethyl parathion mid-high µM high ≥ 2.7 x 10⁶

Data sourced from references oup.com.

Table of Mentioned Compounds

Compound Name
This compound
Diethylphosphate
Acetylcholine
Paraoxon
Ethyl parathion
Tabun
Soman
Sarin
Cyclohexyl sarin
Triethyl phosphate (B84403)
Diethyl p-nitrophenyl phosphate
Diisopropyl p-nitrophenyl phosphate
Methyl parathion
Diisopropyl fluorophosphate
Diethyl 4-Methylbenzylphosphonate
p-nitrophenyl acetate
Isomalathion
Mipafox
p-nitrophenyl methylphosphonate
Malathion
Coroxon
dMUP
Fenthion
Diazinon
Phosmet
Coumaphos
Chlorpyrifos (B1668852)
Parathion
Obidoxime
Atropine
Pralidoxime (B1201516)
Diazepam
Gallamine triethiodide
N-methylpyridinium iodide
2,4-dimethylimidazole
Trimedoxime
Phosphorus oxychloride
Hydrogen fluoride
Phosphorus pentachloride
Water
Methanol
Chloroform
Tris-HCl
Calcium chloride
Borate
Sodium phosphate
Cesium fluoride
Copper(II) chloride
Sodium fluoride

Molecular Mechanisms of Enzymatic Biotransformation of Organophosphates

The enzymatic biotransformation of organophosphates, such as this compound (DFP), is a critical detoxification process primarily accomplished through hydrolysis. omicsonline.org This process involves the cleavage of phosphoester bonds, such as the phosphorus-fluorine (P-F) bond in DFP, rendering the compound less toxic. biotechrep.ircymitquimica.com A variety of enzymes, known as organophosphorus hydrolases (OPH), have been identified in organisms ranging from bacteria to mammals and are capable of catalyzing this reaction. mdpi.com The fundamental mechanism involves a nucleophilic attack on the phosphorus center of the organophosphate molecule.

These enzymatic reactions are categorized as Phase I biotransformation reactions, which introduce or unmask functional groups, typically increasing the polarity and water solubility of the compound, thereby facilitating its excretion. omicsonline.org The efficiency and specificity of these enzymes vary significantly depending on their origin, active site structure, and the specific organophosphate substrate.

Several classes of enzymes are known to hydrolyze DFP and other organophosphates. The most extensively studied are phosphotriesterases (PTEs), also called organophosphorus hydrolases (OPH), and diisopropylfluorophosphatases (DFPases). biotechrep.irmdpi.com

Key Enzymes in Organophosphate Biotransformation

Enzyme ClassSource Organism(s)Key Features
Phosphotriesterase (PTE) / Organophosphorus Hydrolase (OPH) Brevundimonas diminuta, Flavobacterium sp., Agrobacterium radiobacterMetalloenzyme typically containing a binuclear metal center (e.g., Zn²⁺, Co²⁺) in the active site. biotechrep.ir Catalyzes hydrolysis of P-O, P-F, P-S, and P-CN bonds. mdpi.com
Diisopropylfluorophosphatase (DFPase) Loligo vulgaris (squid), Alteromonas sp.Specifically hydrolyzes the P-F bond in compounds like DFP and G-type nerve agents (Sarin, Soman). biotechrep.ir Does not hydrolyze P-O or P-S bonds. mdpi.com
Organophosphorus Acid Anhydrolase (OPAA) Alteromonas sp.A 60kDa monomeric metalloproteinase that effectively hydrolyzes P-F bonds in DFP, Sarin, and Soman. biotechrep.ir
Paraoxonase (PON1) HumansA human-derived enzyme capable of hydrolyzing organophosphates, though its activity towards certain nerve agents is limited.

Molecular Mechanism of Organophosphorus Hydrolase (OPH)

Organophosphorus hydrolase (OPH), first isolated from soil bacteria, is a homodimeric metalloenzyme renowned for its broad substrate specificity. mdpi.com Its active site contains a binuclear metal center, where two divalent cations (naturally Zn²⁺, but can be substituted with Co²⁺, Cd²⁺, or Mn²⁺ for enhanced activity) are bridged by a hydroxide (B78521) molecule and a carboxylated lysine (B10760008) residue (Lys-169). biotechrep.irmdpi.com

The catalytic mechanism proceeds via a nucleophilic attack on the phosphorus atom of the organophosphate substrate by the metal-bridging hydroxide ion. biotechrep.irmdpi.com Key amino acid residues within the active site, such as His-254, play a crucial role in orienting the substrate and stabilizing the transition state. biotechrep.ir The hydrolysis of DFP by OPH results in the formation of diethyl phosphate and a fluoride ion. nih.gov The product fluoride can act as an inhibitor to the enzyme, demonstrating a linear mixed inhibition with an inhibition constant (Ki) of approximately 3.21 mM. nih.gov

Research has shown that the catalytic efficiency of OPH can be significantly influenced by the reaction environment. For instance, the presence of certain aminoalcohols, like triethanolamine (B1662121) (TEA), can remarkably increase the kinetic parameters kcat, Vmax, and kcat/Km for DFP hydrolysis. nih.gov This activation is attributed to the reduction of fluoride inhibition. nih.gov

Kinetic Parameters of OPH-Catalyzed DFP Hydrolysis with Triethanolamine (TEA) The following data illustrates the effect of increasing TEA concentrations on the hydrolysis of DFP by OPH at pH 8.0 and 25°C. researchgate.net

TEA Concentration (mM)kcat (s⁻¹)Km (mM)kcat/Km (M⁻¹s⁻¹)
0 10.4 ± 0.32.5 ± 0.24,160
100 32.5 ± 1.14.8 ± 0.56,771
200 52.4 ± 2.67.9 ± 0.96,633
300 70.3 ± 2.510.2 ± 0.96,892
400 78.4 ± 3.912.1 ± 1.46,479

Data adapted from kinetic analyses of OPH-catalyzed hydrolysis of DFP. researchgate.net

Molecular Mechanism of Diisopropylfluorophosphatase (DFPase)

DFPase, originally identified in squid ganglia, exhibits high specificity for hydrolyzing the P-F bond of diisopropyl fluorophosphate (DFP) and certain G-type nerve agents. biotechrep.irmdpi.com Unlike OPH, it does not require a metal cofactor for its primary activity, although calcium is needed for its function. biotechrep.ir

Kinetic studies and site-directed mutagenesis of DFPase from Loligo vulgaris have provided significant insights into its reaction mechanism. nih.gov The enzyme shows optimal activity at pH values of 8.0 or higher and a temperature of 35°C, with a limiting kcat value of 526 s⁻¹. nih.gov The pH-rate profile suggests that a deprotonated group with a pKa of 6.82 is essential for full catalytic activity. nih.gov Through chemical modification and mutagenesis, Histidine-287 (H287) has been identified as a critical catalytic residue. Replacing H287 with asparagine resulted in an almost complete loss of catalytic activity. nih.gov This finding supports a mechanism where H287 functions as a general base, activating a nucleophilic water molecule by abstracting a proton. This activated water molecule then attacks the phosphorus center of DFP, leading to the cleavage of the P-F bond. nih.gov

Engineered Enzymes with Enhanced Activity

Site-directed mutagenesis has been a powerful tool for enhancing the catalytic efficiency of organophosphorus hydrolases. By altering amino acids in the active site, researchers have successfully improved the hydrolysis rates for specific substrates. For example, mutations in the phosphotriesterase from Pseudomonas diminuta have led to significant increases in reactivity towards substrates that are typically hydrolyzed slowly. tamu.edu One double mutant, F132H/F306H, demonstrated a Vmax of 3100 s⁻¹ for DFP hydrolysis, a rate that rivals the enzyme's high activity towards its preferred substrate, paraoxon. tamu.edu

Kinetic Constants of Wild-Type and Mutant Phosphotriesterases for DFP Hydrolysis

Enzyme VariantVmax (s⁻¹)Km (mM)
Wild Type 201.8
F132G 7002.0
F132A 3001.4
F132H/F306H 31001.9
W131K 0.027.1

Data from a study on augmenting phosphotriesterase activity through engineered mutants. tamu.edu

Molecular Interaction Studies and Protein Targets in Research Models

Identification of Organophosphorylated Proteins and Molecular Targets

The identification of proteins that are post-translationally modified by organophosphates (organophosphorylated) is crucial for understanding the broader biological effects of compounds like diethyl fluorophosphate (B79755). This process helps to uncover molecular targets beyond the well-established inhibition of acetylcholinesterase, providing insights into the diverse mechanisms of organophosphate toxicity. Mass spectrometry has emerged as a key technology in this field, enabling the identification of specific amino acid residues that have been modified by organophosphates. researchgate.net

Activity-Based Protein Profiling (ABPP) Using Fluorophosphonate Probes

Activity-based protein profiling (ABPP) is a powerful functional proteomic technology that employs chemical probes to label and identify active enzymes within complex biological samples. wikipedia.orgbiorxiv.org This technique offers a significant advantage over traditional proteomic methods by directly measuring enzyme activity rather than just protein abundance. wikipedia.org Fluorophosphonate (FP)-based probes are a prominent class of probes used in ABPP, particularly for the serine hydrolase superfamily of enzymes. wikipedia.orgbiorxiv.orgnih.gov

These probes consist of a reactive group, the fluorophosphonate "warhead," which covalently binds to the active-site serine of an enzyme, and a reporter tag, such as a fluorophore or biotin (B1667282), for visualization and enrichment. wikipedia.orgbiorxiv.org The broad reactivity of FP probes allows for the profiling of a large number of serine hydrolases simultaneously. researchgate.net For instance, biotinylated fluorophosphonate probes have been used to identify over 50 active serine hydrolases in human tumor specimens. nih.gov

The application of ABPP with FP probes has been instrumental in various research areas, including the study of serine hydrolase activity in different cell types and disease states, such as glioma. biorxiv.org This methodology has also been adapted for in vivo studies, allowing for the analysis of enzyme activities in living organisms. frontiersin.org The development of new generations of probes, such as phenyl phosphonates, offers improvements in cell permeability and reactivity profiles, further expanding the utility of ABPP in serine hydrolase research. researchgate.net

Phosphorylation Site Analysis in Proteomic Studies

Proteomic studies have been instrumental in identifying the specific sites on proteins that are modified by organophosphates like diethyl fluorophosphate. This analysis goes beyond simply identifying the protein targets to pinpointing the exact amino acid residues that are organophosphorylated. Mass spectrometry is a key analytical technique for this purpose, as it can detect the mass shift caused by the addition of the organophosphate group. researchgate.net

Research has shown that while serine residues are a primary target for organophosphorylation, other amino acids can also be modified. researchgate.net For example, studies using mass spectrometry have identified that organophosphates can covalently bind to tyrosine and lysine (B10760008) residues in proteins that lack an active site serine. dtic.mil Specifically, diethoxyphosphate adducts have been identified on the side chains of glutamate (B1630785), lysine, and tyrosine. acs.org In studies with chlorpyrifos (B1668852) oxon, a related organophosphate, covalent modifications were found on glutamate, lysine, tyrosine, and serine residues in various proteins. acs.org

The identification of these phosphorylation sites is crucial as it provides a more detailed understanding of the molecular mechanisms of organophosphate toxicity. For instance, the discovery of organophosphate binding to tubulin on tyrosine residues suggests potential long-term toxic effects related to axonal transport. dtic.milntu.ac.uk The development of methods for the comprehensive analysis of phosphorylation site occupancy is an ongoing area of research, aiming to quantify the proportion of a protein that is modified at a specific site. rsc.orgcreative-proteomics.com

This compound as a Chemical Probe in Neurobiological Research

This compound (DFP) is widely utilized in neurobiological research as a chemical probe to investigate the cholinergic system and the broader effects of organophosphate compounds on the nervous system. evitachem.com Its ability to irreversibly inhibit acetylcholinesterase (AChE) allows researchers to mimic the effects of more toxic nerve agents in a controlled laboratory setting. researchgate.net This mimicry is crucial for studying the mechanisms of neurotoxicity and for the development of therapeutic interventions.

Development of In Vitro and In Vivo Models for Organophosphate Mimicry

To study the neurotoxic effects of organophosphates, researchers have developed various in vitro and in vivo models using DFP. These models are essential for understanding the cellular and systemic consequences of organophosphate exposure in a way that is relevant to human health. researchgate.net

In Vitro Models: Cell culture systems provide a controlled environment to investigate the direct effects of DFP on specific cell types. Human neuroblastoma cell lines, such as SY5Y, and astrocytoma cell lines are commonly used to model the neurotoxic effects of organophosphates. researchgate.net These in vitro systems allow for the detailed study of cellular mechanisms, such as changes in protein expression and calcium homeostasis, following DFP exposure. researchgate.net For example, studies have compared the effects of DFP and paraoxon (B1678428) on glucose-regulated protein 78 (GRP78) levels in neuroblastoma and astrocytoma cells. researchgate.net

Model TypeOrganism/Cell LineKey Research Findings
In VitroHuman Neuroblastoma (SY5Y)Used to study organophosphate-induced neurotoxicity and compare effects of different organophosphates. researchgate.net
In VitroHuman Astrocytoma (CCF-STTG1)Investigated cellular responses to DFP, including changes in protein levels and calcium homeostasis. researchgate.net
In VivoMouseExamined neurological and respiratory effects of sublethal DFP doses and tested therapeutic interventions. frontiersin.org
In VivoRatUtilized to study the neurotoxic effects of DFP and other organophosphates on various brain regions. nih.gov

Investigations into Cholinergic System Modulation and Neurotransmission

This compound's primary and most well-understood effect is the potent and irreversible inhibition of acetylcholinesterase (AChE). cymitquimica.com This inhibition leads to the accumulation of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, resulting in hyper-activation of both nicotinic and muscarinic acetylcholine receptors. frontiersin.org This overstimulation of the cholinergic system is the root cause of the acute toxic effects associated with organophosphate poisoning. soton.ac.uk

Research using DFP has provided significant insights into the dynamics of neurotransmitter signaling. By observing the effects of AChE inhibition, scientists can better understand the role of acetylcholine in various physiological processes and the consequences of its dysregulation. Studies have shown that exposure to DFP leads to a significant increase in acetylcholine levels, which can be directly measured in neuronal cultures. This allows for a detailed analysis of the impact of cholinergic overstimulation on synaptic transmission and neuronal function.

Furthermore, investigations with DFP have helped to elucidate the complex downstream effects of cholinergic system modulation. For example, research has shown that DFP exposure can lead to the dysregulation of other neurotransmitter systems, such as the dopamine (B1211576) and glutamate systems. nih.gov These findings highlight the interconnectedness of different neurotransmitter pathways and provide a more comprehensive picture of the widespread neurological effects of organophosphate toxicity. The use of DFP as a research tool continues to be invaluable for developing and testing new therapeutic strategies aimed at mitigating the effects of organophosphate poisoning. smolecule.com

Role in Studying Protein Phosphorylation Dynamics and Signaling Pathways

The study of protein phosphorylation is fundamental to understanding cellular signaling, as this reversible post-translational modification regulates a vast array of cellular processes. bitesizebio.com this compound (DFP) and related organophosphates serve as valuable tools in this field, not only due to their direct effects on serine hydrolases but also by providing a means to probe the broader consequences of altered phosphorylation states on cellular signaling pathways. pnas.org

The covalent modification of proteins by organophosphates, a process known as organophosphorylation, can mimic or disrupt natural phosphorylation events, thereby offering a window into the functional roles of these modifications. nih.gov While the primary target of DFP is acetylcholinesterase, studies have shown that it and other organophosphates can modify a range of other proteins, including those involved in critical signaling cascades. dtic.milnih.gov This allows researchers to investigate the downstream consequences of aberrant phosphorylation on cellular function.

In Vitro Phosphorylation Assays with Recombinant Protein Kinases and Phosphatases

In vitro phosphorylation assays are fundamental tools for dissecting the molecular interactions between a compound and specific enzymes involved in phosphorylation and dephosphorylation. These assays typically utilize purified, recombinant protein kinases and phosphatases to determine if a compound can modulate their activity. While this compound (DFP) is well-documented as a potent, irreversible inhibitor of serine proteases like acetylcholinesterase, specific data from in vitro assays using recombinant protein kinases and phosphatases are not extensively detailed in publicly available literature. However, the established mechanism of DFP action provides a strong basis for predicting its effects in such assays.

The primary inhibitory mechanism of DFP involves the covalent phosphorylation of a highly reactive serine residue within the active site of the target enzyme. evitachem.comnih.gov This process is not exclusive to proteases and can be extrapolated to other enzymes that feature a nucleophilic serine in their catalytic domain, which includes the vast families of serine/threonine protein kinases and certain classes of protein phosphatases.

An experimental setup to test the effect of this compound on a recombinant protein kinase would typically involve incubating the purified kinase with its specific protein or peptide substrate and adenosine (B11128) triphosphate (ATP), often radiolabeled ([γ-32P]-ATP), to allow for phosphorylation. raybiotech.comnih.gov The reaction would be run with and without varying concentrations of DFP. The level of substrate phosphorylation would then be quantified, for example, by measuring the incorporation of the radiolabel into the substrate. raybiotech.com A reduction in phosphorylation in the presence of DFP would indicate an inhibitory effect. Similarly, for a protein phosphatase, a fluorogenic substrate could be used, where dephosphorylation by the enzyme generates a fluorescent signal; inhibition by DFP would be measured as a decrease in fluorescence.

Based on its known reactivity, this compound would be expected to act as an irreversible inhibitor of many serine/threonine kinases and some phosphatases by covalently modifying their active site serine. The table below illustrates hypothetical results from such an in vitro kinase assay, demonstrating the expected dose-dependent inhibition.

Table 1: Illustrative Data from a Hypothetical In Vitro Kinase Assay Showing the Inhibitory Effect of this compound on a Recombinant Serine/Threonine Kinase

This table presents a hypothetical scenario where a recombinant serine/threonine kinase is subjected to an in vitro phosphorylation assay. The data illustrates the expected dose-dependent inhibitory effect of this compound, based on its known mechanism of phosphorylating active site serine residues. The kinase activity is measured by the incorporation of phosphate (B84403) into a substrate, and the results are presented as a percentage of the activity observed in the control group (without the inhibitor).

Concentration of this compound (μM)Mean Kinase Activity (% of Control)Standard DeviationInhibition (%)
0 (Control)100.04.50.0
185.25.114.8
1047.63.952.4
5015.32.884.7
1005.81.594.2

Mechanisms of Protein Kinase and Phosphatase Regulation by Organophosphates

The regulation of protein kinases and phosphatases by organophosphates, including this compound, is primarily rooted in the chemical reactivity of the organophosphate molecule itself. Organophosphates are potent electrophiles, and their mechanism of action typically involves the irreversible covalent modification of target enzymes. nih.gov

The central mechanism is the phosphorylation of a nucleophilic amino acid residue within the enzyme's active site. nih.gov For a vast number of enzymes, including serine/threonine kinases and certain families of protein phosphatases (e.g., the PPP family), a key serine residue acts as a nucleophile during the catalytic cycle. mdpi.commdpi.com

The interaction proceeds as follows:

Nucleophilic Attack: The hydroxyl group (-OH) of the active site serine residue performs a nucleophilic attack on the electrophilic phosphorus atom of the this compound molecule. sci-hub.seresearchgate.net

Formation of a Covalent Adduct: This attack leads to the formation of a stable, covalent diethylphosphoryl-enzyme complex. researchgate.net

Leaving Group Expulsion: The fluoride (B91410) atom, being a good leaving group, is expelled from the this compound molecule. researchgate.net

This process of phosphorylation effectively renders the enzyme inactive. The bulky diethylphosphoryl group sterically and electronically obstructs the active site, preventing the binding and processing of the enzyme's natural substrates (e.g., ATP and protein substrates for kinases, or phosphoproteins for phosphatases). Because the resulting phospho-serine bond is extremely stable and does not readily hydrolyze, this inhibition is considered irreversible. acs.org

Therefore, the "regulation" exerted by organophosphates like this compound on kinases and phosphatases is a powerful and definitive downregulation of their activity. This non-cholinergic mechanism can disrupt the sensitive balance of cellular signaling pathways that are critically dependent on the controlled, reversible phosphorylation of proteins. dovepress.compreprints.orgmdpi.com The dysregulation of these pathways, including the mitogen-activated protein kinase (MAPK) signaling pathway, has been identified as a contributor to the broader toxicological effects of organophosphates. nih.govresearchgate.net

Advanced Analytical Methodologies for Diethyl Fluorophosphate in Research

Chromatographic Techniques for Detection and Quantification

Chromatographic methods, particularly when coupled with mass spectrometry, are fundamental tools for the separation, identification, and quantification of diethyl fluorophosphate (B79755). These techniques are prized for their ability to resolve components in intricate mixtures, such as battery electrolytes.

Gas chromatography-mass spectrometry (GC-MS) is a well-established technique for the analysis of volatile and semi-volatile compounds like diethyl fluorophosphate. In the context of lithium-ion battery research, GC-MS has been instrumental in identifying and quantifying organophosphate decomposition products. rsc.org

One of the primary applications of GC-MS in this field is the monitoring of electrolyte aging. shimadzu.com During the operation and storage of lithium-ion batteries, particularly those containing lithium hexafluorophosphate (B91526) (LiPF₆) salt, thermal and electrochemical degradation can lead to the formation of various harmful compounds, including DEFP. rsc.orgrsc.org Researchers utilize GC-MS to analyze the headspace or solvent extracts of aged electrolytes to track the formation of DEFP and related compounds like dimethyl fluorophosphate (DMFP) and ethyl methyl fluorophosphate (EMFP). rsc.orgresearchgate.net

For quantitative analysis, a selective ion monitoring (SIM) mode is often employed to enhance sensitivity and selectivity. researchgate.net This involves monitoring specific mass-to-charge ratios (m/z) characteristic of the target analyte. For instance, in the analysis of aged battery electrolytes, DEFP can be identified and quantified by monitoring its characteristic ions. rsc.orgresearchgate.net The development of these methods often requires the synthesis of pure DEFP standards for calibration to ensure accurate quantification. rsc.org Studies have demonstrated the successful quantification of DEFP in the low parts-per-million (ppm) range using GC-MS. rsc.org

Table 1: GC-MS Parameters for Organophosphate Analysis in Battery Electrolytes

ParameterValue/DescriptionReference
Instrument Shimadzu GCMS-QP2020 NX shimadzu.com
Column SPB®-624 Capillary GC column, 60 m × 0.32 mm, df 1.8 μm sigmaaldrich.com
Injection Mode Split (1:10) researchgate.net
Injector Temp. 250 °C ldorganisation.com
Oven Program Start at 40°C (1 min), ramp to 210°C, hold for 1 min researchgate.net
Ionization Mode Electron Impact (EI), 70 eV researchgate.net
Detection Mode SCAN/SIM shimadzu.com
SIM m/z for DEFP 113 rsc.org

This table is a composite of typical parameters and may vary between specific studies.

For compounds that are less volatile or thermally labile, liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a powerful alternative to GC-MS. The development of LC-MS/MS methods has been crucial for the comprehensive analysis of a wider range of organophosphates in complex matrices. rsc.org

In the study of battery electrolyte degradation, LC-MS/MS complements GC-MS by enabling the analysis of both non-ionic and ionic organophosphate species. rsc.orgrsc.org A key advantage of LC-MS/MS is its high specificity and sensitivity, often achieved through multiple reaction monitoring (MRM). rsc.org In MRM, a specific precursor ion of the analyte is selected in the first mass spectrometer, fragmented, and then a specific product ion is monitored in the second mass spectrometer. This highly selective process minimizes matrix interference and allows for very low detection limits. rsc.org

Research has focused on developing and validating LC-MS/MS methods for the simultaneous quantification of DEFP and other organophosphates like trimethyl phosphate (B84403) (TMP) and triethyl phosphate (TEP). rsc.org These methods have been successfully applied to quantify DEFP in electrochemically and thermally aged lithium-ion battery electrolytes, with results showing good correlation with those obtained by GC-MS. rsc.org The limits of detection (LOD) for DEFP using LC-MS/MS are often in the low ppm range. rsc.org Furthermore, LC-MS/MS has been employed for the analysis of organophosphate metabolites in biological samples, such as hair, demonstrating its versatility. nih.govnih.gov

Table 2: LC-MS/MS Method Parameters for Organophosphate Metabolite Analysis

ParameterValue/DescriptionReference
Instrument UFLC-MS/MS nih.gov
Column Hypersil Gold aQ C18 Polar Endcapped (3µm, 100 × 4.6 mm) nih.gov
Mobile Phase A 0.1% (v/v) acetic acid in water nih.gov
Mobile Phase B 1:1 methanol:acetonitrile nih.gov
Flow Rate 0.7 mL/min nih.gov
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode nih.gov
Detection Mode Multiple Reaction Monitoring (MRM) rsc.org

This table presents a general overview of parameters used in organophosphate analysis and may differ in specific applications for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Spectroscopic Approaches for Structural Elucidation and Real-Time Monitoring

Spectroscopic techniques provide invaluable information about the molecular structure and can be adapted for the real-time monitoring of chemical processes involving this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. For fluorine-containing compounds like this compound, ¹⁹F NMR is particularly advantageous. numberanalytics.com The ¹⁹F nucleus has a nuclear spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, resulting in a sensitivity that is approximately 83% of that of ¹H NMR. researchgate.net A significant benefit of ¹⁹F NMR is the wide range of chemical shifts and the lack of background signals from biological or most organic matrices, which simplifies spectra interpretation. researchgate.netnih.gov

The chemical shift of the fluorine atom in DEFP is highly sensitive to its local electronic environment, providing a unique fingerprint for the molecule. alfa-chemistry.com This sensitivity allows for the differentiation of various fluorinated species within a complex mixture, such as the degradation products in a battery electrolyte. nih.gov While specific studies focusing solely on the ¹⁹F NMR of DEFP are not abundant, the principles of ¹⁹F NMR are widely applied to study other fluorinated organophosphates. oup.com These studies demonstrate the utility of ¹⁹F NMR in identifying and characterizing fluorophosphate species formed during chemical reactions. oup.com The coupling constants between fluorine and phosphorus (J-P) provide additional structural information. amazonaws.com

Fluorescence-based detection methods offer high sensitivity and the potential for real-time monitoring of organophosphate analytes, including surrogates for nerve agents like diethyl chlorophosphate (DCP), which shares structural similarities with DEFP. magtech.com.cnacs.orgnih.gov These methods typically rely on a "turn-on" or "turn-off" fluorescence response triggered by a reaction with the analyte. researchgate.net

One common approach involves the design of fluorescent probes containing a nucleophilic group (e.g., hydroxyl or oxime) that reacts with the electrophilic phosphorus center of the organophosphate. nih.govnih.gov This reaction can lead to a change in the electronic properties of the fluorophore, resulting in a significant change in fluorescence intensity or a shift in the emission wavelength. acs.org For example, a probe might be designed to be weakly fluorescent initially, but upon reaction with an organophosphate, a structural change inhibits a photoinduced electron transfer (PET) process, leading to a strong fluorescence enhancement. researchgate.net

Researchers have developed various fluorescent probes for the rapid and sensitive detection of organophosphate mimics. nih.gov These probes have demonstrated the ability to detect analytes in both solution and vapor phases, with some systems achieving detection limits in the nanomolar (nM) range. nih.govresearchgate.net The development of such probes for DEFP could enable real-time monitoring of its formation in environments like battery systems or for safety applications. nih.gov

Table 3: Examples of Fluorescence-Based Probes for Organophosphate Simulant Detection

Probe TypeAnalyteDetection PrincipleLimit of DetectionReference
Isophorone-basedDiethyl chlorophosphite (DCP)Turn-on fluorescence8.3 nM nih.gov
Naphthalimide-basedDiethyl chlorophosphate (DCP)PET inhibition5.5 nM researchgate.net
Enzyme-based (Esterase)Paraoxon (B1678428)Fluorescence quenchingPicomolar concentrations nih.gov

This table showcases examples of probes for organophosphate simulants, illustrating the potential for developing similar systems for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Fluorine-Labeled Systems

Hyphenated Techniques in Biochemical and Proteomic Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable in biochemical and proteomic analysis to study the interactions of toxic compounds like this compound with biological macromolecules. ldorganisation.com The primary target of many organophosphates is the enzyme acetylcholinesterase (AChE), and identifying other protein targets is crucial for understanding the full toxicological profile. nih.govoup.com

Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are the workhorses of proteomics. uky.edu In the context of organophosphate toxicology, these techniques are used for "activity-based protein profiling" (ABPP). nih.gov ABPP utilizes probes that mimic the structure of the organophosphate to covalently label the active sites of target enzymes, such as serine hydrolases. nih.gov

The general workflow involves treating a complex biological sample (e.g., cell lysate or tissue homogenate) with an organophosphate probe. nih.gov The proteins that are adducted by the probe are then enriched, often using click chemistry to attach a biotin (B1667282) tag for affinity purification. nih.gov Following purification, the proteins are digested into smaller peptides, typically with an enzyme like trypsin. nih.gov The resulting peptide mixture is then separated by liquid chromatography and analyzed by tandem mass spectrometry. uky.edu The MS/MS data allows for the identification of the adducted peptides and, by extension, the protein targets of the organophosphate. nih.govnih.gov This approach can reveal not only the identity of the target proteins but also the specific amino acid residue that has been modified. nih.gov Such studies provide a detailed molecular-level understanding of the mechanism of toxicity of compounds like this compound. researchgate.net

Online HPLC-Biochemical Detection Systems

The integration of High-Performance Liquid Chromatography (HPLC) with biochemical detection offers a powerful platform for the analysis of enzyme inhibitors like this compound. An online HPLC-biochemical detection system automates the process of sample analysis, providing near real-time data on the presence and inhibitory activity of the compound.

Detailed Research Findings:

This hyphenated technique couples the superior separation capabilities of HPLC with the high specificity of an enzyme-based assay. The system operates by first injecting a sample into the HPLC, where this compound is separated from other components in the matrix. The eluent from the chromatography column then flows into a post-column reactor. In this reactor, the eluent is mixed with a solution containing a specific enzyme, typically Acetylcholinesterase (AChE), and its substrate (e.g., acetylthiocholine). goldstandarddiagnostics.usnih.gov

If this compound is present, it will inhibit the AChE, reducing the rate at which the enzyme hydrolyzes the substrate. This inhibition results in a decreased production of the reaction product (e.g., thiocholine). The concentration of this product is continuously monitored by a detector. For instance, in an adaptation of the Ellman method, the thiocholine (B1204863) product reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored compound that can be measured spectrophotometrically at 412 nm. goldstandarddiagnostics.usbioassaysys.comattogene.com A decrease in the colorimetric signal compared to a baseline indicates the presence of an AChE inhibitor like this compound. goldstandarddiagnostics.us

Online systems can be fully automated, from sample collection and injection to data analysis, making them suitable for high-throughput screening and continuous monitoring applications. nih.gov Research has demonstrated the development of such online HPLC systems with an immobilized enzyme reactor (IMER), where AChE is immobilized within the reactor, enhancing stability and reusability. nih.gov This setup allows for the rapid and qualitative comparison of the inhibitory strengths of various compounds in a single analysis. nih.gov

Table 1: Components and Functions of an Online HPLC-Biochemical Detection System for DEFP

ComponentFunctionRelevance to DEFP Analysis
AutosamplerAutomatically injects a precise volume of the sample into the HPLC system.Enables high-throughput analysis of multiple samples containing potential DEFP.
HPLC Column (e.g., C18)Separates DEFP from other matrix components based on its physicochemical properties (e.g., polarity). sielc.comIsolates DEFP to prevent interference from other compounds during biochemical detection.
Post-Column Reaction ModuleMixes the column eluent with enzyme (AChE) and substrate solutions in a controlled environment (IMER). nih.govFacilitates the specific biochemical reaction that is inhibited by DEFP.
Enzyme and Substrate PumpsDeliver precise and constant flows of the AChE and substrate solutions to the reaction module.Ensures a stable baseline and reproducible reaction conditions for accurate inhibition measurement.
Detector (e.g., UV-Vis)Measures the signal generated by the product of the enzymatic reaction (e.g., colored product from Ellman's reagent). goldstandarddiagnostics.usQuantifies the degree of AChE inhibition, which is proportional to the concentration of DEFP.
Data Acquisition SystemRecords and processes the detector signal, generating chromatograms that show peaks of inhibition.Provides quantitative data on the presence and activity of DEFP in the original sample.

Ligand Fishing and Protein-Coated Magnetic Bead Applications

Ligand fishing is an affinity-based separation technique used to isolate and identify bioactive compounds from complex mixtures based on their ability to bind to a specific biological target. researchgate.net When applied to this compound, this methodology typically uses its target enzyme, Acetylcholinesterase (AChE), as the "bait" to "fish" the compound out of a sample matrix. nih.gov

Detailed Research Findings:

The core of this technique involves immobilizing the target protein, such as AChE, onto the surface of magnetic beads. nih.govmdpi.com These protein-coated magnetic beads are superparamagnetic, allowing for easy and rapid separation from a solution using an external magnetic field. researchgate.net

The process begins by incubating the AChE-coated magnetic beads with a sample solution that may contain this compound. nih.gov Due to the high affinity between DEFP and the active site of AChE, the compound selectively binds to the immobilized enzyme. After an incubation period, a magnet is applied to the outside of the container, which pulls the beads (with the bound DEFP) to the side, allowing the supernatant containing unbound matrix components to be easily removed. nih.gov

The beads are then washed to remove any non-specifically bound substances. Finally, the bound DEFP is eluted from the beads using a change in pH or an organic solvent, which denatures the protein slightly and disrupts the binding. The resulting eluate, now enriched with the target ligand, can be analyzed by highly sensitive techniques like HPLC-Mass Spectrometry (HPLC-MS) for definitive identification and quantification. researchgate.net

This method has proven effective for screening natural product extracts and other complex mixtures for cholinesterase inhibitors. nih.govnih.gov The specificity of the ligand-protein interaction provides a high degree of purification in a single step, making it a powerful tool for discovering and isolating specific enzyme inhibitors like this compound. researchgate.net

Table 2: Standard Protocol for Ligand Fishing of this compound

StepDescriptionPurpose
1. Bead PreparationAcetylcholinesterase (AChE) is covalently immobilized onto the surface of amine- or carboxyl-terminated magnetic beads. nih.govmdpi.comTo create a stable, reusable affinity matrix ("bait") with the specific target for DEFP.
2. IncubationThe AChE-coated magnetic beads are mixed and incubated with the sample solution containing DEFP. nih.govTo allow for the specific binding of DEFP to the active site of the immobilized AChE.
3. Magnetic SeparationAn external magnet is applied to the vessel, attracting the magnetic beads and immobilizing them against the container wall.To rapidly separate the beads (with bound DEFP) from the bulk sample matrix.
4. WashingThe supernatant is discarded, and the beads are washed several times with a buffer solution.To remove non-specifically bound compounds and reduce background interference.
5. ElutionA solvent (e.g., methanol/water mixture) or a solution with altered pH is added to the beads to disrupt the protein-ligand interaction. nih.govTo release the bound DEFP from the AChE, creating a purified and concentrated sample.
6. AnalysisThe eluate containing the purified DEFP is collected and analyzed, typically by HPLC-MS. researchgate.netTo confirm the identity and determine the concentration of the "fished" DEFP.

Emerging Research Areas and Future Directions

Diethyl Fluorophosphate (B79755) in Lithium-Ion Battery Electrolyte Decomposition Studies

Diethyl fluorophosphate (DEFP) has been identified as a decomposition product in lithium-ion battery (LIB) electrolytes that use lithium hexafluorophosphate (B91526) (LiPF6) as the conducting salt. shimadzu.comrsc.orgrsc.org The breakdown of LiPF6, often initiated by trace amounts of water, can lead to the formation of phosphorus oxyfluoride (POF3), which then reacts with the organic carbonate solvents in the electrolyte to produce various organophosphates, including DEFP. shimadzu.comresearchgate.net The presence of DEFP and other related compounds like dimethyl fluorophosphate (DMFP) and ethyl methyl fluorophosphate (EMFP) serves as a marker for the initial stages of electrolyte degradation. shimadzu.com

The formation of these fluorinated alkyl phosphates is a critical area of study as it directly impacts battery performance and longevity. mdpi.com The decomposition of the electrolyte can lead to a decrease in ionic conductivity and an increase in the cell's ohmic resistance. mdpi.com Researchers utilize gas chromatography-mass spectrometry (GC/MS) to detect and quantify these decomposition products, even at the early stages of electrolyte aging. shimadzu.comrsc.org Studies have shown that the concentration of these organophosphates depends on the aging stage of the electrolyte. shimadzu.com For instance, in a long-term stored electrolyte, dialkylated species like DEFP were detected, while tri-alkylated species were absent, indicating an early stage of decomposition. shimadzu.com

Furthermore, the development of novel fluorophosphate-based solvents is an active area of research to create safer and more stable high-temperature lithium-ion batteries. confex.comnih.gov For example, a novel phosphate (B84403) solvent, FDPO, has been shown to form a stable solid electrolyte interphase (SEI) on graphite (B72142) anodes, suppressing electrolyte decomposition and capacity decay at elevated temperatures. confex.com Similarly, tris(2,2,2-trifluoroethyl) phosphate (TFEP) is being explored as a non-flammable electrolyte solvent that can enhance the safety of sodium-ion batteries. nih.gov These research efforts highlight the dual role of fluorophosphates in battery chemistry: as indicators of degradation and as potential components for next-generation, safer electrolytes.

Table 1: Detected Fluorophosphates in LIB Electrolyte Decomposition

Compound Name Abbreviation Retention Time (min) Key Mass Spectra Ions (m/z)
Dimethyl fluorophosphate DMFP 4.44 97, 98, 128
Ethyl methyl fluorophosphate EMFP 6.30 97, 115, 127, 141
This compound DEFP 9.00 101, 113, 129

Data sourced from Shimadzu Corporation analysis of a long-term stored LIB electrolyte. shimadzu.com

Development of Advanced Biosensors for Organophosphate Detection

The development of sensitive and specific biosensors for the detection of organophosphates, including this compound, is a significant and active area of research. These biosensors are crucial for environmental monitoring and ensuring food safety. researchgate.netmdpi.com The primary mechanism often employed in these biosensors is the inhibition of enzymes, most commonly acetylcholinesterase (AChE). nih.govresearchgate.net

Recent advancements have focused on utilizing novel materials and biorecognition elements to enhance sensor performance. For instance, quantum dots (QDs) are being integrated into fluorescence-based biosensors. researchgate.net One such biosensor for dichlorvos, another organophosphate, utilizes H2O2-sensitive QDs in conjunction with a bi-enzyme system of AChE and choline (B1196258) oxidase (ChOx). researchgate.net This system has demonstrated high sensitivity with a low limit of detection. researchgate.net

Researchers are also exploring the use of aptamers, which are single-stranded DNA or RNA molecules that can bind to specific targets. A specific aptamer for diethyl thiophosphate (DETP), a metabolite of some organophosphates, has been developed and incorporated into both optical and electrochemical sensors. nih.gov This approach shows promise for detecting exposure history to organophosphates by measuring their metabolites. nih.gov

Furthermore, enzymes like organophosphorus hydrolase (OPH) and organophosphorus acid anhydrolase (OPAA) are being used to create biosensors for fluorine-containing organophosphates like di-isopropyl fluorophosphate (DFP), a simulant for nerve agents. benthamopen.comtandfonline.compsu.edu These enzymes hydrolyze the organophosphate, releasing fluoride (B91410) ions that can be detected by fluoride-selective electrodes. tandfonline.com This has led to the development of both batch-mode and stop-flow assays with detection limits in the micromolar range. benthamopen.com The integration of these enzymes with field-effect transistors (FETs) is also being explored to create highly sensitive pH-based biosensors. psu.edu

Table 2: Examples of Advanced Biosensors for Organophosphate Detection

Biosensor Type Biorecognition Element Target Analyte(s) Detection Principle Limit of Detection Reference
Fluorescence Biosensor Acetylcholinesterase (AChE) and Choline Oxidase (ChOx) with Quantum Dots Dichlorvos Enzyme inhibition 4.49 nM researchgate.net
Optical/Electrochemical DETP-specific aptamer Diethyl thiophosphate (DETP) Aptamer binding Not specified nih.gov
Potentiometric/Amperometric Organophosphorus Hydrolase (OPH) Paraoxon (B1678428), Methyl parathion Enzymatic hydrolysis 20 nM benthamopen.com
Enzyme-based Organophosphorus Acid Anhydrolase (OPAA) Di-isopropyl fluorophosphate Enzymatic hydrolysis 12.5 µM (stop-flow) benthamopen.com

Computational and Modeling Approaches in Organophosphate Research

Computational and modeling techniques are becoming indispensable tools in organophosphate research, providing insights that are often difficult to obtain through experimental methods alone. These approaches are used to simulate the behavior of organophosphates in biological systems and to understand their interactions at a molecular level.

Physiologically-Based Pharmacokinetic (PBPK) models are mathematical models that simulate the absorption, distribution, metabolism, and excretion (ADME) of chemical substances in the body. researchgate.netnih.gov These models are particularly valuable for assessing the risk of exposure to organophosphates. researchgate.nettandfonline.commdpi.com PBPK models have been developed for various organophosphates, such as parathion, fenthion, and chlorpyrifos (B1668852), to simulate their dermal absorption and distribution. researchgate.netnih.govoup.com

These models can integrate data from in vitro studies to predict in vivo behavior, a process known as in vitro-in vivo extrapolation (IVIVE). nih.gov For example, a PBPK model for chlorpyrifos was developed to estimate target tissue dosimetry and the resulting inhibition of acetylcholinesterase (AChE). researchgate.net Such models can be used for extrapolation across different species, exposure routes, and dosing scenarios, which is crucial for risk assessment when human data is limited. researchgate.nettandfonline.com Research is ongoing to refine these models to account for human variability, including genetic differences and life-stage impacts on susceptibility. tandfonline.com

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. aimspress.com In the context of organophosphate research, MD simulations provide detailed insights into the interaction between organophosphates and their target enzymes, such as acetylcholinesterase (AChE). researchgate.netacs.orgscielo.br These simulations can elucidate the conformational changes that occur within the enzyme's active site upon binding of an organophosphate. aimspress.com

A significant application of MD simulations is in the study of the reactivation of organophosphate-inhibited AChE by oximes. acs.orgportlandpress.commmsl.cz By simulating the reactivation process, researchers can understand the mechanism of action of different reactivators and identify key interactions that contribute to their efficacy. researchgate.netportlandpress.com For instance, simulations have been used to study the reactivation of paraoxon-inhibited human AChE by the oxime asoxime (HI-6), revealing the role of water molecules in the process. portlandpress.com MD simulations have also been employed to investigate the interaction of pralidoxime (B1201516) (2-PAM) and its analogs with tabun-inhibited AChE, showing the importance of the reactivator's charge for its transport to the active site. scielo.br These computational studies are instrumental in the rational design of more effective oxime-based antidotes for organophosphate poisoning. acs.org

Physiologically-Based Pharmacokinetic (PBPK) Modeling of Organophosphate Distribution

Novel Synthetic Strategies for Fluorophosphates with Enhanced Research Utility

The synthesis of fluorophosphate compounds is an area of active research, driven by their potential applications in various fields, including materials science and medicinal chemistry. oup.comacs.org A significant challenge in the synthesis of fluorophosphates is the volatility of fluorine during heat treatment, which can lead to the formation of impure phases. oup.com

To overcome this, researchers are developing novel synthetic strategies. One such approach involves using polytetrafluoroethylene (PTFE) as a fluorine source to create a fluorine-rich atmosphere during synthesis. oup.com A recently developed fluorine-compensating strategy utilizes the nucleophilic attack of a Brønsted base, like ammonia, to cleave the strong C-F bonds in PTFE, enabling the efficient, one-step synthesis of phase-pure fluorophosphate materials. oup.com This method has been successfully used to synthesize KVPO4F, a promising cathode material for potassium-ion batteries. oup.com

Another strategy focuses on developing safer synthetic routes that avoid the use of hazardous reagents like hydrofluoric acid. acs.org Researchers at the University of Southampton have described a hydrothermal method that uses anhydrous transition-metal fluorides, phosphoric acid, and a fluoride salt to produce a wide range of transition-metal fluorophosphate crystals. acs.org This approach has yielded over 45 new complexes with potential applications in energy storage, magnetic materials, and catalysis. acs.org

In the realm of medicinal chemistry, synthetic efforts are directed towards creating fluorophosphate analogs of biologically important molecules. For example, fluorophosphate nucleotide analogs have been synthesized and characterized as tools for 19F NMR studies to monitor enzyme activity. researchgate.net Additionally, benzyl (B1604629) mono-P-fluorophosphonates have been synthesized and identified as stable, reversible inhibitors of protein tyrosine phosphatases, demonstrating their potential as phosphotyrosine mimetics in drug discovery. nih.gov These innovative synthetic methods are expanding the library of available fluorophosphate compounds and enhancing their utility in diverse research applications.

Q & A

Q. What are the common synthesis methods for diethyl fluorophosphate in laboratory settings, and what key parameters influence phase purity?

DEFP synthesis typically involves two-step solid-state reactions or sol-gel methods. Critical parameters include temperature control, precursor stoichiometry, and reaction time. For example, excessive heat or improper molar ratios can lead to decomposition into secondary phases like LiSICON or OLIVINE structures, reducing electrochemical utility. Researchers must optimize calcination conditions and employ inert atmospheres to suppress unwanted phase transitions .

Q. What safety precautions are critical when handling this compound in experimental setups?

DEFP exhibits high toxicity, with LD₅₀ values (mouse, intravenous) comparable to sarin (0.09 mg/kg vs. 0.04 mg/kg, respectively). Mandatory precautions include:

  • Use of fume hoods and PPE (gloves, goggles, lab coats).
  • Immediate neutralization of spills with alkaline solutions (e.g., 10% sodium bicarbonate).
  • Storage in sealed, chemically resistant containers under inert gas.
    Toxicity data and handling protocols should be cross-referenced with organophosphate class guidelines .

Q. How is this compound utilized as a protease inhibitor in enzymatic studies, and what methodological considerations ensure effective inhibition?

DEFP irreversibly inhibits serine proteases (e.g., DPP IV) by phosphorylating active-site residues. Key steps include:

  • Pre-incubating DEFP (0.1–1 mM) with enzymes at pH 7.8 for 30 minutes.
  • Validating inhibition via activity assays (e.g., fluorometric DHAP detection).
  • Confirming specificity using control inhibitors (e.g., PMSF) to rule off-target effects .

Advanced Research Questions

Q. How can researchers mitigate phase decomposition (e.g., LiSICON or OLIVINE formation) during the synthesis of fluorophosphate compounds like DEFP?

Advanced strategies include:

  • Morphological control : Using templating agents (e.g., surfactants) to stabilize pore structures and prevent phase segregation.
  • In situ characterization : Employing XRD or Raman spectroscopy during synthesis to monitor phase transitions.
  • Low-temperature annealing : Reducing calcination temperatures (<400°C) to limit kinetic decomposition pathways .

Q. What analytical strategies are recommended to resolve contradictions in reported toxicity data for DEFP across different studies?

Contradictions often arise from variability in exposure routes (e.g., intravenous vs. inhalation) or model organisms. To address this:

  • Comparative meta-analysis : Normalize data using toxicity equivalence factors (TEFs) for organophosphates.
  • In silico modeling : Apply QSAR models to predict DEFP’s binding affinity for acetylcholinesterase isoforms.
  • Supplemental literature reviews : Prioritize studies adhering to OECD Test Guidelines for chemical hazard assessment .

Q. What advanced spectroscopic or chromatographic techniques are employed to characterize the stability of DEFP under varying pH and temperature conditions?

  • NMR spectroscopy : Track degradation products (e.g., fluoride ions) in <sup>19</sup>F or <sup>31</sup>P NMR spectra.
  • HPLC-MS : Quantify DEFP hydrolysis rates at pH 5–10 using reverse-phase C18 columns and ESI-MS detection.
  • Thermogravimetric analysis (TGA) : Assess thermal stability by monitoring mass loss at 25–200°C under nitrogen .

Methodological Notes

  • Data validation : Always replicate toxicity or inhibition assays with independent batches of DEFP to account for batch-to-batch variability.
  • Interdisciplinary collaboration : Integrate electrochemical, toxicological, and structural biology expertise to address DEFP’s dual roles in energy storage and enzymology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.